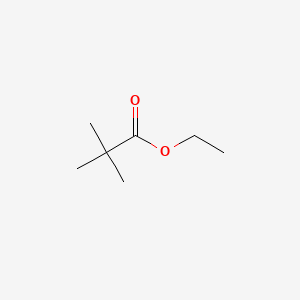
Ethyl trimethylacetate
Cat. No. B1220292
Key on ui cas rn:
3938-95-2
M. Wt: 130.18 g/mol
InChI Key: HHEIMYAXCOIQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04251233
Procedure details


Absolute ethanol (1035 ml) was added to 306 grams of neopentanoic acid (Exxon) in a flask fitted with a heating mantle and a reflux condenser. To this mixture was slowly added 65 ml of concentrated sulfuric acid (Mallinckrodt). The mixture was then heated under reflux for three hours. Heating was discontinued and the hot mixture was extracted with 4 liters of a 10% sodium carbonate solution. The organic layer which separated was collected and dried overnight with magnesium sulfate. It was then filtered and purified by distillation at atmospheric pressure. A low heat was first applied in order to collect a fraction at a temperature of 73° C. consisting principally of ethanol. When the head temperature began to drop, the heat was raised and a second fraction, consisting of ethyl pivalate was collected from 108°-111° C. This pure ethyl pivalate (yield about 77%) was then dried over magnesium sulfate.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Mg+2].[CH2:19](O)[CH3:20]>>[C:1]([O:7][CH2:19][CH3:20])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Step Two
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
306 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
1035 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a heating mantle and a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for three hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the hot mixture was extracted with 4 liters of a 10% sodium carbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer which separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried overnight with magnesium sulfate
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was then filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
purified by distillation at atmospheric pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A low heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect a fraction at a temperature of 73° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the heat was raised
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected from 108°-111° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)(C)C)(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

